2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine
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Overview
Description
2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine is an organic compound that belongs to the class of benzooxazoles. This compound is characterized by the presence of a benzooxazole ring substituted with a dimethylamino group at the 4-position of the phenyl ring. It is known for its applications in various fields including chemistry, biology, and materials science due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine typically involves the condensation of 4-dimethylaminobenzaldehyde with 2-aminophenol under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the benzooxazole ring. The reaction conditions often include the use of a dehydrating agent such as polyphosphoric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
The major products formed from these reactions include various substituted benzooxazole derivatives, which can have different functional groups attached to the aromatic ring, enhancing their chemical and physical properties.
Scientific Research Applications
2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Methyl Red: A compound with a similar structure, used as a pH indicator and in various analytical applications.
Michler’s Ketone: Another related compound used in the production of dyes and pigments.
Uniqueness
2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine is unique due to its specific substitution pattern and the presence of the benzooxazole ring, which imparts distinct electronic and optical properties. This makes it particularly valuable in the development of advanced materials and in scientific research focused on understanding its biological activities.
Properties
IUPAC Name |
2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-18(2)12-6-3-10(4-7-12)15-17-13-9-11(16)5-8-14(13)19-15/h3-9H,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIJEHNHNLJSSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352900 |
Source
|
Record name | 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
14 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49641250 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
116248-11-4 |
Source
|
Record name | 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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